1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a piperidine derivative.
-
Oxazole Intermediate Synthesis:
Starting Material: 5-methyl-1,2-oxazole
Reaction Conditions: The oxazole intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
-
Pyrazole Intermediate Synthesis:
Starting Material: 1-methyl-1H-pyrazole
Reaction Conditions: The pyrazole intermediate can be prepared via a condensation reaction between a hydrazine derivative and a β-diketone.
-
Coupling Reaction:
Starting Materials: Oxazole intermediate, pyrazole intermediate, and a piperidine derivative
Reaction Conditions: The final coupling reaction can be achieved using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Typically carried out in acidic or basic media
Products: Oxidized derivatives of the oxazole and pyrazole rings
-
Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Carried out in anhydrous solvents
Products: Reduced forms of the carbonyl group and other functional groups
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the specific substitution reaction
Products: Substituted derivatives of the oxazole, pyrazole, and piperidine rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF)
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design
- Investigation of its biological activity against various targets
-
Materials Science:
- Use as a building block for the synthesis of advanced materials
- Exploration of its properties in polymer science
-
Organic Synthesis:
- Utilized as an intermediate in the synthesis of complex organic molecules
- Application in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-pyrazol-4-yl)piperidine
- 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine
Comparison: 1-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-6-13(16-20-10)14(19)18-5-3-4-11(9-18)12-7-15-17(2)8-12/h6-8,11H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINKYEYILDZFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.